molecular formula C15H14ClNO4S B1666541 Aclantate CAS No. 39633-62-0

Aclantate

Cat. No.: B1666541
CAS No.: 39633-62-0
M. Wt: 339.8 g/mol
InChI Key: KMGLZXXYCVKWOP-UHFFFAOYSA-N
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Description

Aclantate is a nonsteroidal anti-inflammatory drug (NSAID) with the chemical formula C15H14ClNO4S and a molecular weight of 339.79 g/mol . It is known for its anti-inflammatory properties and is used primarily in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aclantate involves several steps, starting with the preparation of the core structure. The process typically includes:

    Formation of the core structure: This involves the reaction of specific aromatic compounds with chlorinating agents under controlled conditions.

    Functional group modifications: The introduction of functional groups such as nitro, amino, and sulfonyl groups is achieved through various chemical reactions, including nitration, reduction, and sulfonation.

    Final assembly: The final step involves the coupling of the modified core structure with other chemical entities to form this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.

    Quality control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Aclantate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

Scientific Research Applications

Aclantate is widely used in scientific research due to its anti-inflammatory properties. Some of its applications include:

    Chemistry: this compound is used as a model compound in studies involving the synthesis and reactivity of NSAIDs.

    Biology: It is used in biological studies to investigate the mechanisms of inflammation and the effects of NSAIDs on cellular processes.

    Medicine: this compound is studied for its potential therapeutic effects in treating inflammatory conditions and related diseases.

    Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories.

Mechanism of Action

Aclantate exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with similar anti-inflammatory properties.

    Naproxen: Known for its long-lasting effects in reducing inflammation and pain.

    Diclofenac: A widely used NSAID with potent anti-inflammatory and analgesic effects.

Uniqueness of Aclantate

This compound is unique due to its specific chemical structure, which allows it to interact with COX enzymes in a distinct manner. This unique interaction results in specific pharmacological effects that differentiate this compound from other NSAIDs.

Properties

CAS No.

39633-62-0

Molecular Formula

C15H14ClNO4S

Molecular Weight

339.8 g/mol

IUPAC Name

acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate

InChI

InChI=1S/C15H14ClNO4S/c1-9-4-3-5-12(14(9)16)17-13-7-22-6-11(13)15(19)21-8-20-10(2)18/h3-7,17H,8H2,1-2H3

InChI Key

KMGLZXXYCVKWOP-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl

Appearance

Solid powder

39633-62-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Aclantate;  Aclantato;  Aclantatum;  Hoe 473;  Hoe473;  Hoe473

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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